molecular formula C14H15N3 B15294975 3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline

3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline

Cat. No.: B15294975
M. Wt: 225.29 g/mol
InChI Key: PKTSUYRXYHYCBU-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline is a complex organic compound featuring a bicyclic structure fused with a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,5S)-3,6-diazabicyclo[320]heptan-3-yl]quinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are some of the strategies being explored to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions often require anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced bicyclic structures .

Scientific Research Applications

3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline is unique due to its specific combination of a bicyclic scaffold and a quinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline

InChI

InChI=1S/C14H15N3/c1-2-4-13-10(3-1)5-12(7-16-13)17-8-11-6-15-14(11)9-17/h1-5,7,11,14-15H,6,8-9H2/t11-,14+/m0/s1

InChI Key

PKTSUYRXYHYCBU-SMDDNHRTSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]2N1)C3=CC4=CC=CC=C4N=C3

Canonical SMILES

C1C2CN(CC2N1)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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